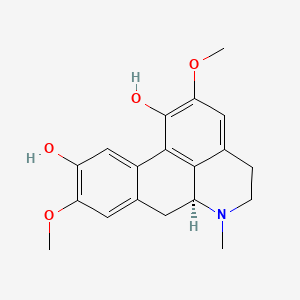
Bracteoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bracteoline is an aporphine alkaloid.
Applications De Recherche Scientifique
Medicinal Chemistry
Bracteoline has been investigated for its potential therapeutic properties, particularly in the realm of pharmacology. Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics. For instance, a study highlighted its effectiveness against certain strains of bacteria and fungi, suggesting its potential use in treating infections .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases. Its mechanism involves modulating inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs .
- Neuroprotective Properties : Emerging research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s. This is attributed to its ability to protect neuronal cells from oxidative stress .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structural complexity allows it to be utilized in the synthesis of various natural products and pharmaceuticals. Key applications include:
- Synthesis of Alkaloids : this compound is often used as a precursor in the synthesis of complex alkaloids due to its unique structural features. Researchers have developed synthetic routes that utilize this compound to create other biologically active compounds .
- Catalytic Reactions : The compound has been employed in catalytic reactions, where it acts as a catalyst or a reagent in organic transformations. This includes reactions that require specific stereochemical configurations, where this compound’s structure can facilitate desired outcomes .
Case Study 1: Antimicrobial Research
A study published in Angewandte Chemie explored the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The results indicated that certain modifications to the this compound structure enhanced its potency, suggesting avenues for drug development focused on resistant infections .
Case Study 2: Neuroprotection
Research conducted at Tokyo Institute of Technology investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that this compound significantly reduced cell death and oxidative damage, highlighting its potential for therapeutic use in neurodegenerative conditions .
Data Table of Applications
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(6aS)-2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-7-16(24-3)19(22)18-12-9-14(21)15(23-2)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |
Clé InChI |
PLEOQAHCVRVCDL-ZDUSSCGKSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)O)OC)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |
Synonymes |
bracteoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















